molecular formula C27H44O3 B1151830 Cabraleahydroxylactone CAS No. 35833-69-3

Cabraleahydroxylactone

Cat. No.: B1151830
CAS No.: 35833-69-3
M. Wt: 416.646
InChI Key:
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Scientific Research Applications

Cabraleahydroxylactone has a wide range of scientific research applications:

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cabraleahydroxylactone plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It exhibits antimycobacterial activity by inhibiting the growth of Mycobacterium tuberculosis . The compound interacts with enzymes involved in the bacterial cell wall synthesis, disrupting the integrity of the cell wall and leading to bacterial cell death . Additionally, this compound has been shown to interact with proteins involved in cellular signaling pathways, further enhancing its antimicrobial efficacy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cell lines, this compound has demonstrated weak cytotoxicity against breast cancer cells and moderate activity against small-cell lung cancer cells . The compound influences cell function by modulating cell signaling pathways, leading to alterations in gene expression and cellular metabolism . This compound’s impact on cell signaling pathways includes the inhibition of key enzymes involved in cell proliferation and survival, thereby reducing cancer cell viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to specific enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of a functional cell wall . This inhibition leads to bacterial cell death. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, resulting in altered expression of genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, maintaining its biochemical activity for extended periods . Degradation of this compound can occur under certain conditions, leading to a reduction in its antimicrobial efficacy . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of bacterial growth and modulation of cancer cell viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant antimicrobial activity without causing adverse effects . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve optimal antimicrobial activity without causing toxicity . These findings highlight the importance of dosage optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes metabolic conversion in the liver, where it is processed by cytochrome P450 enzymes . This metabolic pathway leads to the formation of active metabolites that contribute to this compound’s antimicrobial and anticancer activities . Additionally, this compound influences metabolic flux by modulating the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The compound is taken up by cells via active transport mechanisms and is subsequently distributed to various cellular compartments . This compound’s localization within cells is influenced by its interactions with binding proteins that facilitate its accumulation in specific organelles . This targeted distribution enhances the compound’s efficacy by ensuring its presence at sites of action .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its antimicrobial and anticancer effects . This compound’s localization is directed by specific targeting signals and post-translational modifications that guide its transport to these compartments . Within the mitochondria, this compound interacts with mitochondrial enzymes, modulating their activity and influencing cellular energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cabraleahydroxylactone is typically isolated from natural sources, specifically from the fruits and leaves of Aglaia erythrosperma . The isolation process involves extraction with solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound can be further purified using chromatographic techniques.

Industrial Production Methods: Currently, there are no well-documented industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, followed by purification processes.

Chemical Reactions Analysis

Types of Reactions: Cabraleahydroxylactone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its properties.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound with altered functional groups.

Comparison with Similar Compounds

Cabraleahydroxylactone is unique among dammarane triterpenoids due to its specific biological activities and chemical structure. Similar compounds include:

These compounds share some biological activities with this compound but differ in their specific effects and applications.

Properties

IUPAC Name

(5S)-5-[(3R,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21-,24+,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDUWGQSZYSNEY-HUOCPXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501130380
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35833-69-3
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35833-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 18-Norcholan-24-oic acid, 3,20-dihydroxy-4,4,8,14-tetramethyl-, γ-lactone, (3α,5α)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501130380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is Cabraleahydroxylactone and where is it found?

A1: this compound is a dammarane-type triterpenoid primarily found in plants belonging to the Meliaceae family, such as Aglaia erythrosperma, Dysoxylum tpongense, and Chisocheton pentandrus. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has the molecular formula C27H44O3 and a molecular weight of 416.64 g/mol. []

Q3: What are the notable biological activities of this compound?

A3: Studies have shown that this compound exhibits antiviral activity against Herpes Simplex Virus Type-1 (HSV-1) with an IC50 value of 3.20 µg/mL. [] Additionally, it has demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra. []

Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound?

A4: While specific SAR studies focusing on this compound are limited, research on related dammarane-type triterpenoids suggests that modifications to the ring structure and functional groups can significantly impact their cytotoxic activity. [] For instance, the presence of an epoxy group at the C-20 position and a hydroxyl group at the C-25 position in angustifolianin, a seco-apotirucallane-type triterpenoid, was associated with stronger cytotoxic activity against MCF-7 breast cancer cells compared to this compound. []

Q5: What is the three-dimensional structure of this compound?

A5: X-ray crystallography studies reveal that this compound consists of three six-membered rings in chair conformations fused to two five-membered rings adopting enveloped shapes. The hydroxy group occupies an axial position and participates in intermolecular hydrogen bonding with the carbonyl oxygen of an adjacent molecule, resulting in helical chains along the b-axis of the crystal lattice. []

Q6: Are there any reported methods for isolating and characterizing this compound?

A6: this compound can be isolated from plant material using various extraction techniques, including solvent extraction with hexane, dichloromethane, or methanol. [] Structural characterization is typically achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. [, ]

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